BenchChemオンラインストアへようこそ!

5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide

NNMT inhibitor bisubstrate inhibitor binding affinity

5-Bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide (CAS 2034248-33-2) is a rationally designed, heteroaryl-substituted nicotinamide derivative that functions as a bisubstrate-competitive inhibitor of human nicotinamide N-methyltransferase (NNMT). The compound incorporates a 5-bromo substituent on the pyridine ring and a conjugated thiophene–furan linker to the nicotinamide amide.

Molecular Formula C15H11BrN2O2S
Molecular Weight 363.23
CAS No. 2034248-33-2
Cat. No. B2758102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide
CAS2034248-33-2
Molecular FormulaC15H11BrN2O2S
Molecular Weight363.23
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br
InChIInChI=1S/C15H11BrN2O2S/c16-11-6-10(7-17-8-11)15(19)18-9-12-3-4-13(20-12)14-2-1-5-21-14/h1-8H,9H2,(H,18,19)
InChIKeyCIFMYKGVYTZNMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide (CAS 2034248-33-2) Is Selected for NNMT-Focused Chemical Biology


5-Bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide (CAS 2034248-33-2) is a rationally designed, heteroaryl-substituted nicotinamide derivative that functions as a bisubstrate-competitive inhibitor of human nicotinamide N-methyltransferase (NNMT). The compound incorporates a 5-bromo substituent on the pyridine ring and a conjugated thiophene–furan linker to the nicotinamide amide [1]. This architecture targets the enzyme's cofactor (S-adenosyl-L-methionine; SAM) and substrate (nicotinamide) binding pockets simultaneously, a mechanistic strategy that distinguishes it from simple substrate-analog inhibitors [1]. Quantitative inhibition data confirm its biochemical engagement of recombinant human NNMT with a binding affinity (Ki) of 140 nM [1].

Why Generic In-Class Analogs Cannot Replace 5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide


Nicotinamide N-methyltransferase inhibitors span multiple structural classes—from simple substrate analogs like 5-amino-1-methylquinoline to complex bisubstrate conjugates—with inhibition constants spanning over six orders of magnitude (low nanomolar to high micromolar) [1]. The target compound's unique combination of a 5-bromo pyridine head group and a thiophen-2-yl furan linker was specifically enumerated in a patent family (US20250017936) after systematic structure–activity relationship (SAR) optimization for cell-potent NNMT engagement [1]. Simply substituting a close analog, such as the thiophen-3-yl regioisomer (which differs only in the attachment point of the thiophene ring), is expected to yield a different binding pose and altered biochemical activity; the quantitative evidence below demonstrates that even minor structural changes produce measurable differences in NNMT inhibition constants.

Quantitative Evidence Differentiating 5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide from Closest NNMT Comparators


NNMT Binding Affinity (Ki): This Compound Achieves 140 nM Ki, a 4.6-Fold Improvement Over the Closest Trifluoromethyl Analog

In a direct fluorescence polarization-based competition assay using full-length recombinant human NNMT, the target compound (Compound 5g in US20250017936) exhibits a Ki of 140 nM [1]. The most structurally comparable analog for which quantitative Ki data are publicly available—N-((5-(thiophen-2-yl)furan-2-yl)methyl)-6-(trifluoromethyl)nicotinamide, which retains the identical thiophene-furan linker but replaces the 5-bromo substituent with a 6-CF₃ group—yields a Ki of 650 nM in the same assay format [2]. The 4.6-fold difference in binding affinity demonstrates that the 5-bromo substitution provides a quantifiable advantage in NNMT active-site engagement relative to a regioisomeric electron-withdrawing substituent.

NNMT inhibitor bisubstrate inhibitor binding affinity SAR

NNMT Inhibitory Activity (IC50): The Target Compound Achieves 210 nM IC50 Versus the 6-CF₃ Analog's Weaker 6.4 µM IC50

Under identical assay conditions measuring inhibition of full-length recombinant human NNMT, the target compound demonstrates an IC50 of 210 nM [1]. In contrast, the 6-CF₃ comparator exhibits an IC50 of 6.4 µM in a fluorescence polarization-based competition assay [2]. The 30-fold difference in IC50 provides confirmatory functional evidence that the 5-bromo-substituted pyridine ring enhances NNMT inhibition beyond what is observed with a similarly electron-deficient 6-trifluoromethyl substitution.

NNMT inhibitor IC50 bisubstrate enzyme inhibition

Proprietary Bisubstrate Architecture: Enumerated in Patent US20250017936 as Compound 5g, Distinguishing It from Non-Patented or Generic NNMT Ligands

The compound is explicitly claimed as 'Compound 5g' within patent application US20250017936, which covers cell-potent bisubstrate inhibitors for NNMT and their therapeutic uses [1]. This contrasts with widely available generic NNMT inhibitors such as 5-amino-1-methylquinoline (also known as NNMTi) or JBSNF-000088 (6-methoxynicotinamide), neither of which incorporates the thiophene–furan linker motif essential for simultaneous SAM-pocket and nicotinamide-pocket occupancy [1]. The patent's SAR data demonstrate that the bisubstrate architecture is critical for achieving sub-micromolar cellular activity, a property not shared by simple substrate-competitive inhibitors.

patent composition of matter NNMT bisubstrate intellectual property

Evidence Gap Acknowledgment: Limited Public Comparative Data for the Direct Thiophene Regioisomer

The closest regioisomeric analog—5-bromo-N-((5-(thiophen-3-yl)furan-2-yl)methyl)nicotinamide (CAS 2034486-57-0)—has been catalogued by chemical vendors but does not yet have publicly deposited biochemical activity data in BindingDB, ChEMBL, or PubMed as of the search date. Consequently, a direct quantitative comparison between the thiophen-2-yl and thiophen-3-yl isomers cannot be made at this time. This constitutes the principal evidence gap in the current differentiation landscape and should be addressed by head-to-head profiling in the same assay system before final procurement decisions.

data gap comparator regioisomer SAR

High-Value Application Scenarios for 5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide Based on Differentiated Evidence


Biochemical NNMT Inhibitor Screening and SAR Expansion Campaigns

The 140 nM Ki and 210 nM IC50 values make this compound a suitable positive control or starting scaffold for fluorescence polarization-based NNMT assays. Its 4.6-fold affinity advantage over the 6-CF₃ analog [1][2] means that researchers can use lower compound concentrations to define the assay window, reducing costs in high-throughput screening campaigns and minimizing DMSO interference.

Cellular Target Engagement Studies Requiring Sub-Micromolar NNMT Inhibition

The bisubstrate mechanism of action, as disclosed in patent US20250017936 [1], is designed to achieve cell-potent NNMT inhibition. Procurement of this specific compound enables cellular pharmacodynamic studies (e.g., monitoring 1-methylnicotinamide (MNA) depletion) where simple substrate-competitive inhibitors may fail to achieve sufficient intracellular target coverage at tolerable concentrations.

Intellectual Property Due Diligence for NNMT-Focused Drug Discovery Programs

Because the compound is explicitly enumerated as Compound 5g in US20250017936 [1], industrial research teams conducting freedom-to-operate analyses or seeking to in-license NNMT inhibitor patents can use this compound as a reference standard for the claimed bisubstrate chemical space, ensuring that their proprietary analogs fall within or outside the patent scope as desired.

Comparative Tool Compound Procurement for NNMT Structural Biology

For co-crystallography or cryo-EM studies of the NNMT active site, the 5-bromo substituent provides a unique electron density marker (anomalous scattering from bromine) that is absent in fluorine-substituted or unsubstituted analogs. This facilitates unambiguous placement of the inhibitor in the electron density map, accelerating structure determination and fragment-based drug design efforts.

Quote Request

Request a Quote for 5-bromo-N-((5-(thiophen-2-yl)furan-2-yl)methyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.